molecular formula C19H17N5O4S B2835956 N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-44-2

N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2835956
CAS RN: 897457-44-2
M. Wt: 411.44
InChI Key: DHNGATMHQOTILQ-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as NITD-008, is a novel small molecule inhibitor that has shown promising results in the treatment of various viral infections.

Scientific Research Applications

Antiviral Applications

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors: A novel family of compounds including derivatives similar to N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide showed activity as HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds were found more active against certain viral RT mutations, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Electrochemical and Electrochromic Properties

  • Polymer Synthesis and Properties: Derivatives of this compound, when introduced into polymers, have been studied for their electrochemical and electrochromic properties. The introduction of different acceptor groups, such as –NO2, affects the band gap and fluorescence properties of the polymers (Hu et al., 2013).

Synthetic Methodology Development

  • Synthesis of Di- and Mono-Oxalamides: A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from similar precursors demonstrates the utility of these compounds in synthesizing complex organic molecules (Mamedov et al., 2016).

Anticancer Research

  • Investigation of Anticancer Properties: Certain derivatives, through spectroscopic and single crystal X-ray studies, have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, indicating their potential in anticancer research (Pandey et al., 2019).

Magnetic Properties in Materials Science

  • Study of Exchange Interactions: Derivatives have been utilized to study exchange interactions between radicals in materials science, contributing to the understanding of magnetic properties in novel materials (Mitsumori et al., 1995).

Fluorescent and Colorimetric Sensors

  • Development of Sensors for Metal Ions: Some derivatives have been used to develop selective fluorescent and colorimetric sensors for metal ions in aqueous solutions, demonstrating their utility in environmental and biological sensing applications (Ruan et al., 2011).

properties

IUPAC Name

N'-(2-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-8-4-5-9-16(14)24(27)28)20-10-11-29-19-21-12-15(23-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,25)(H,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGATMHQOTILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

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